![molecular formula C3H7NO4P+ B12909142 N-{[Hydroxy(oxo)phosphaniumyl]methyl}glycine CAS No. 71572-95-7](/img/structure/B12909142.png)
N-{[Hydroxy(oxo)phosphaniumyl]methyl}glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((Hydroxyhydrophosphoryl)methyl)amino)acetic acid is a chemical compound that belongs to the class of aminoalkylphosphinic acids. These compounds are known for their biological activity and potential applications in various fields such as chemistry, biology, and medicine. The structure of 2-(((Hydroxyhydrophosphoryl)methyl)amino)acetic acid includes a phosphinic acid group, which is known for its ability to form strong bonds with metals and other elements, making it a versatile compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Hydroxyhydrophosphoryl)methyl)amino)acetic acid can be achieved through the phospha-Mannich reaction. This reaction involves the use of a P–H precursor, an aldehyde, and an amine. The reaction is typically carried out in wet acetic acid (AcOH) to yield aminomethyl-H-phosphinic acids in nearly quantitative yields with minimal by-products . The reaction conditions depend on the basicity of the amines used, with more basic amines yielding better results.
Industrial Production Methods
Industrial production of 2-(((Hydroxyhydrophosphoryl)methyl)amino)acetic acid involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(((Hydroxyhydrophosphoryl)methyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphinic acids. These products have various applications in different fields, including catalysis and material science.
Scientific Research Applications
2-(((Hydroxyhydrophosphoryl)methyl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry due to its ability to form strong bonds with metals.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(((Hydroxyhydrophosphoryl)methyl)amino)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphinic acid group can mimic the structure of phosphate groups, allowing it to inhibit or activate enzymes involved in various biochemical pathways. This makes it a potential candidate for drug development and other therapeutic applications.
Comparison with Similar Compounds
2-(((Hydroxyhydrophosphoryl)methyl)amino)acetic acid can be compared with other similar compounds such as:
Aminoalkylphosphonic acids: These compounds have similar structures but differ in their reactivity and applications.
Phosphonic acids: These compounds are more commonly studied and have a wider range of applications.
Phosphine derivatives: These compounds are used in catalysis and material science but have different chemical properties compared to phosphinic acids.
The uniqueness of 2-(((Hydroxyhydrophosphoryl)methyl)amino)acetic acid lies in its specific structure, which allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
71572-95-7 |
|---|---|
Molecular Formula |
C3H7NO4P+ |
Molecular Weight |
152.07 g/mol |
IUPAC Name |
(carboxymethylamino)methyl-hydroxy-oxophosphanium |
InChI |
InChI=1S/C3H6NO4P/c5-3(6)1-4-2-9(7)8/h4H,1-2H2,(H-,5,6,7,8)/p+1 |
InChI Key |
GBBQWSKHZZNCKW-UHFFFAOYSA-O |
Canonical SMILES |
C(C(=O)O)NC[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


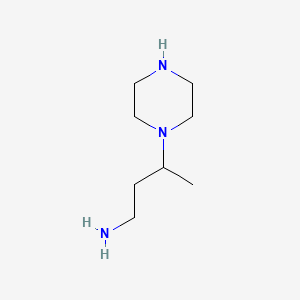
![2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol](/img/structure/B12909076.png)

![4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12909088.png)
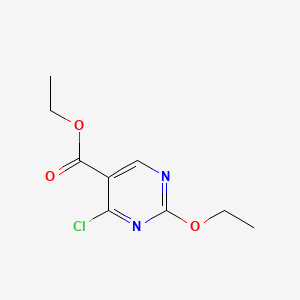
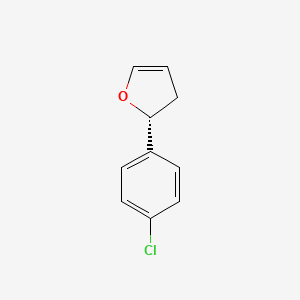
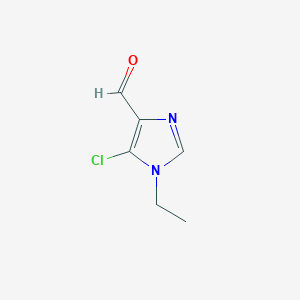
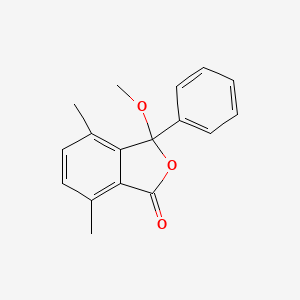
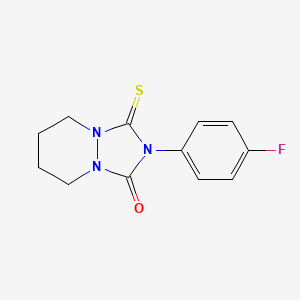

![[1,3]Dioxolo[4,5-f][2,1]benzoxazole](/img/structure/B12909133.png)
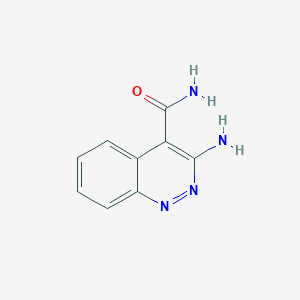

![Ethyl [5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl]acetate](/img/structure/B12909141.png)
